4-Fluoro-6-iodopyrimidine
Description
4-Fluoro-6-iodopyrimidine is a halogenated pyrimidine derivative characterized by fluorine and iodine substituents at the 4- and 6-positions, respectively. Pyrimidines are aromatic heterocycles widely used in pharmaceutical and agrochemical research due to their ability to mimic nucleobases and interact with biological targets. The fluorine atom enhances metabolic stability and bioavailability, while the iodine group offers versatility in further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .
Properties
Molecular Formula |
C4H2FIN2 |
|---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
4-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
InChI Key |
SYYMMFDKOGLWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of 4-Fluoro-6-iodopyrimidine may involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The process includes halogenation, purification, and crystallization steps to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-iodopyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Fluoro-6-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-6-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The position and type of substituents significantly influence the chemical and biological properties of pyrimidines. Below is a comparative analysis:
Halogen Substituents
4-Fluoro-6-iodopyrimidine vs. 4-Chloro-6-iodopyrimidine Analogs
Fluorine’s electronegativity increases the compound’s stability and lipophilicity compared to chlorine. For instance, 4-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine () showed 76% yield in nucleophilic aromatic substitution (SNAr) reactions, suggesting iodine at the 5-position facilitates reactivity. However, iodine at the 6-position (as in the target compound) may alter regioselectivity in cross-coupling reactions .- Iodo vs. Bromo/Methyl Substituents Iodo groups enable late-stage functionalization, whereas bromo or methyl groups (e.g., 4-amino-6-bromoquinoline in ) limit further modifications. Methyl groups (e.g., 4-chloro-6-methylpyrimidin-2-amine, ) enhance steric bulk but reduce electrophilicity .
Functional Group Diversity
Physicochemical Properties
| Property | 4-Fluoro-6-iodopyrimidine (Inferred) | 4-Chloro-6-iodopyrimidine | 4-Fluoro-6-methylpyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~254.0 | ~234.4 | ~142.1 |
| LogP (Predicted) | ~2.1 | ~2.3 | ~1.5 |
| Solubility | Low (organic solvents) | Low | Moderate (aqueous) |
Iodo-substituted derivatives exhibit lower solubility due to increased hydrophobicity, whereas methyl groups improve aqueous miscibility .
Biological Activity
4-Fluoro-6-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
4-Fluoro-6-iodopyrimidine is characterized by the presence of fluorine and iodine substituents on the pyrimidine ring, which significantly influences its biological activity. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Fluoro-6-iodopyrimidine. Its effectiveness has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects.
Case Study: Anticancer Potency
In a study assessing the anticancer activity of various pyrimidine derivatives, 4-Fluoro-6-iodopyrimidine showed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 20.30 |
| HepG2 | 12.37 |
| MCF7 | 13.18 |
The inhibition rates for HeLa and A549 cell lines were reported at 45.08% and 41.69%, respectively, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens.
Research Findings on Antimicrobial Effects
In vitro studies have shown that 4-Fluoro-6-iodopyrimidine possesses activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 12 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research indicates that 4-Fluoro-6-iodopyrimidine may also have anti-inflammatory properties.
Evaluation of Anti-inflammatory Effects
In a study evaluating the anti-inflammatory activity of pyrimidine derivatives, the following results were observed:
| Compound | Cox-1 IC50 (μM) | Cox-2 IC50 (μM) |
|---|---|---|
| 4-Fluoro-6-iodopyrimidine | 13.13 ± 0.15 | 0.04 ± 0.02 |
The compound exhibited significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process .
The biological activities of 4-Fluoro-6-iodopyrimidine can be attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
- Antimicrobial Mechanism : The halogen substituents enhance the compound's ability to penetrate bacterial membranes and disrupt essential cellular processes.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes leads to reduced production of pro-inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
